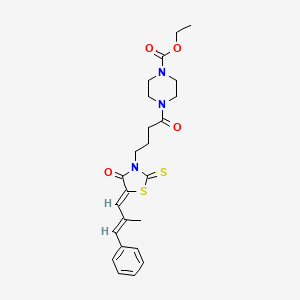
Ethyl-4-(4-((Z)-5-((E)-2-Methyl-3-phenylallyliden)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest due to their potential biological activities. In the first paper, two derivatives of N-Boc piperazine were synthesized: tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were characterized using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS. The synthesis involved the formation of ester and hydrazide derivatives, which were confirmed by single crystal X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was elucidated using X-ray diffraction studies. The first compound exhibited a linear shape with an extended conformation of the ethyl acetate moiety. In contrast, the second compound had an L-shaped structure with a twist at the C10 atom. The crystal structure of the first compound showed a two-dimensional zig-zag architecture with C–H…O intermolecular interactions, while the second compound displayed strong N–H…O hydrogen bonds and N–H…N and C–H…N intermolecular interactions, resulting in a two-dimensional structure .
Chemical Reactions Analysis
Although the provided data does not detail the specific chemical reactions involved in the synthesis of "ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate", it can be inferred that similar synthetic strategies to those described in the papers could be applied. Typically, such syntheses involve multi-step reactions including condensation, cycloaddition, and functional group transformations, which are often catalyzed by various reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized piperazine derivatives were not explicitly detailed in the provided papers. However, spectroscopic studies such as IR, NMR, and mass spectrometry can provide insights into the physical properties like molecular weight and chemical properties such as functional groups present in the molecules. The biological evaluation of these compounds indicated moderate antibacterial and antifungal activities, suggesting that the synthesized compounds could interact with biological systems, which is an important aspect of their chemical properties .
Biological Evaluation
The antibacterial and antifungal activities of the synthesized piperazine derivatives were evaluated against several microorganisms. The compounds were found to be moderately active, indicating their potential as antimicrobial agents. This biological evaluation is crucial for understanding the practical applications of these compounds in medicine . The second paper also reported excellent antibacterial and antifungal activities for some of the newly synthesized piperazine derivatives, highlighting the significance of structural modifications in enhancing biological activity .
Wissenschaftliche Forschungsanwendungen
Antidepressiva und Antipsychotika
Der Piperazin-Kern findet sich in vielen auf dem Markt erhältlichen Medikamenten im Bereich der Antidepressiva (Amoxapin), Antipsychotika (Bifeprunox) . Das Vorhandensein des Piperazinrings in dieser Verbindung deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antidepressiva und Antipsychotika hin.
Antihistaminika
Piperazinderivate wurden als Antihistaminika verwendet (Cyclizin und Oxatomid) . Diese Verbindung könnte mit ihrem Piperazinring potenziell zur Entwicklung neuer Antihistaminika verwendet werden.
Antifungalmittel und Antibiotika
Der Piperazin-Kern findet sich auch in Antifungalmitteln (Itraconazol) und Antibiotika (Ciprofloxacin) . Dies deutet darauf hin, dass diese Verbindung potenzielle Anwendungen in diesen Bereichen haben könnte.
Antikrebs-, antimikrobielle und antioxidative Eigenschaften
Piperazinring-basierte Verbindungen finden ihre Anwendung in biologischen Systemen mit Antikrebs-, antimikrobiellen und antioxidativen Eigenschaften . Diese Verbindung könnte potenziell für diese Eigenschaften untersucht werden.
Katalyse und metallorganische Gerüste (MOFs)
Piperazinderivate wurden auch erfolgreich im Bereich der Katalyse und metallorganischen Gerüste (MOFs) eingesetzt . Diese Verbindung könnte potenziell in diesen Anwendungen eingesetzt werden.
Liganden und Metallkomplexe
Substitution im Stickstoffatom von Piperazin erzeugt nicht nur potenzielle Wirkstoffmoleküle, sondern macht es auch einzigartig mit vielseitigen Bindungsmöglichkeiten mit Metallionen . Diese Verbindung könnte potenziell bei der Synthese neuer Liganden und Metallkomplexe eingesetzt werden.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-3-31-23(30)26-14-12-25(13-15-26)21(28)10-7-11-27-22(29)20(33-24(27)32)17-18(2)16-19-8-5-4-6-9-19/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3/b18-16+,20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFXWWXPPYZSCK-MOKUSBMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)
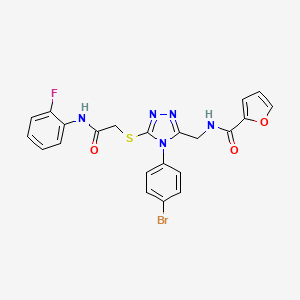
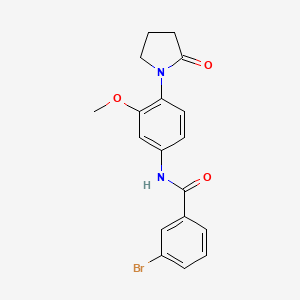
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)

![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)
![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)
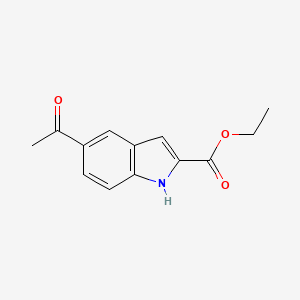


![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
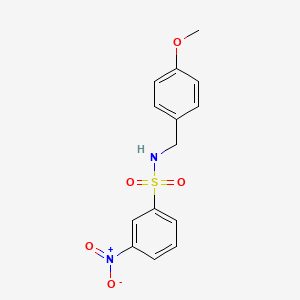
![2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2552516.png)